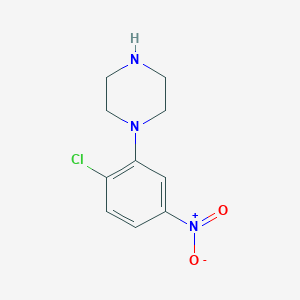

1-(2-chloro-5-nitrophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, including alkylation, acidulation, and reduction processes. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, from 2,6-dichloro-nitrobenzene and piperazine involves these steps with a total yield of around 48.2% (Quan, 2006). This highlights the complexity and efficiency of synthesizing such compounds.

科学的研究の応用

Synthesis and Chemical Structure Characterization

1-(2-chloro-5-nitrophenyl)piperazine serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. It is derived through a series of chemical reactions including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These methods yield significant insights into the chemical behavior and structural characteristics of 1-(2-chloro-5-nitrophenyl)piperazine, facilitating the development of novel compounds with potential therapeutic applications. The structural integrity of these compounds is often confirmed through IR and NMR spectroscopy, highlighting the meticulous approach required to ascertain their composition and potential utility in pharmaceutical contexts (Quan, 2006).

Anticancer Applications

Research has highlighted the anticancer potential of derivatives and compounds related to 1-(2-chloro-5-nitrophenyl)piperazine. For instance, piperazine scaffolds have shown promising anti-proliferative properties against various cancer cell lines, including human cervical cancer HeLa cells. These compounds induce apoptosis through oxidative stress-mediated pathways, suggesting their potential as leads in the development of new anticancer therapies (Khanam et al., 2018). Additionally, novel piperazine (2-chloroethyl)-1-nitrosourea analogues have demonstrated significant anticancer activity against various human cancer cell lines, further underscoring the therapeutic relevance of compounds related to 1-(2-chloro-5-nitrophenyl)piperazine (Sowmithri et al., 2022).

Antibacterial and Antimicrobial Activities

Compounds synthesized from 1-(2-chloro-5-nitrophenyl)piperazine derivatives have exhibited potent antibacterial and antimicrobial effects. For example, novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers, have demonstrated significant inhibitory activities against bacterial biofilm formation and MurB enzyme, a crucial factor in bacterial cell wall synthesis. Such findings suggest the potential of these compounds in addressing bacterial resistance and the development of new antimicrobial agents (Mekky & Sanad, 2020).

特性

IUPAC Name |

1-(2-chloro-5-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-9-2-1-8(14(15)16)7-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEGLLSIGXCAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-nitrophenyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)